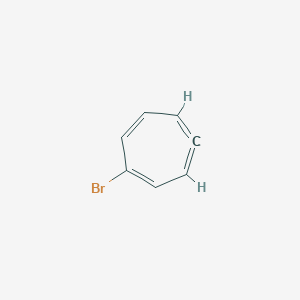![molecular formula C8H18N2O4S B14222552 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- CAS No. 819865-97-9](/img/structure/B14222552.png)
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- is a chemical compound with a complex structure that includes a sulfonic acid group, a propyl chain, and a tert-butyl carbamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- typically involves multiple steps. One common method includes the reaction of 3-aminopropanesulfonic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonate esters.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.
Mécanisme D'action
The mechanism of action of 1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and modulating biological pathways. The sulfonic acid group can enhance its solubility and facilitate its transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1-propanesulfonic acid: Similar structure but lacks the tert-butyl carbamoyl group.
Homotaurine: Another sulfonic acid derivative with neuroprotective properties.
Uniqueness
1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl carbamoyl group distinguishes it from other similar compounds and may enhance its stability and efficacy in various applications .
Propriétés
Numéro CAS |
819865-97-9 |
|---|---|
Formule moléculaire |
C8H18N2O4S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
3-(tert-butylcarbamoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-8(2,3)10-7(11)9-5-4-6-15(12,13)14/h4-6H2,1-3H3,(H2,9,10,11)(H,12,13,14) |
Clé InChI |
QYRUZUFYMLAJLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


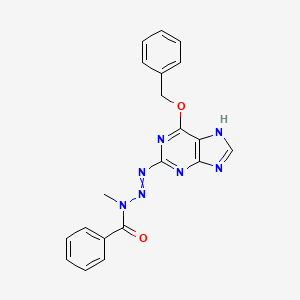
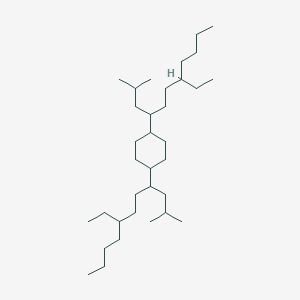
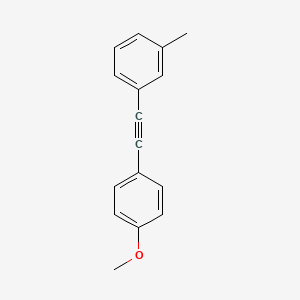

![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
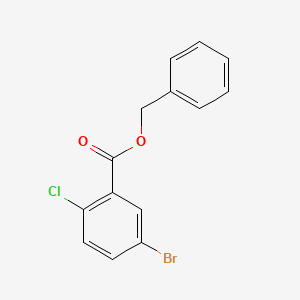
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
